molecular formula C18H15F3N4O2 B2641660 1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396855-60-9

1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2641660
CAS No.: 1396855-60-9
M. Wt: 376.339
InChI Key: BIONAKIYQSHTLQ-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.339. The purity is usually 95%.
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Biological Activity

1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazoles, which have garnered attention for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with biological targets. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving cellular uptake and bioavailability. The structural formula is as follows:

  • Chemical Formula : C17H15F3N4O2
  • IUPAC Name : this compound

Synthesis

The synthesis typically involves the reaction of phenolic compounds with trifluoromethylated anilines and azides under controlled conditions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method employed in synthesizing triazole derivatives.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as thymidylate synthase inhibition.

  • Case Study : A derivative of 1,2,3-triazole showed potent antiproliferative activity against various cancer cell lines, including MCF-7 (IC50 = 1.1 μM), HCT-116 (IC50 = 2.6 μM), and HepG2 (IC50 = 1.4 μM) . These findings suggest that the triazole scaffold can be optimized for enhanced anticancer efficacy.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Similar triazole derivatives have been shown to inhibit bacterial growth effectively.

  • Research Findings : Certain derivatives demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests potential applications in treating bacterial infections.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Triazoles are known to interact with various enzymes and receptors involved in cell signaling pathways. The trifluoromethyl group may enhance binding affinity and selectivity for these targets.

Data Tables

Biological ActivityIC50 / MIC ValuesReference
Anticancer (MCF-7)1.1 μM
Anticancer (HCT-116)2.6 μM
Anticancer (HepG2)1.4 μM
Antimicrobial (E. coli)Low µM
Antimicrobial (S. aureus)Low µM

Properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c19-18(20,21)13-6-8-14(9-7-13)22-17(27)15-10-25(24-23-15)11-16(26)12-4-2-1-3-5-12/h1-10,16,26H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIONAKIYQSHTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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